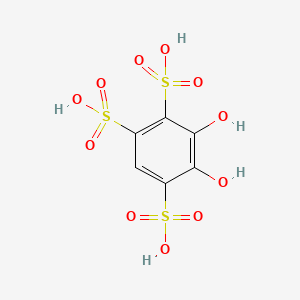
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is an organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with a suitable reducing agent to introduce the hydroxy group at the 3-position. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxo-1-phenyl-2-butanone.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-1-phenyl-2-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl and hydroxy functionalities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but lacks the hydroxy group.
4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-butanone: Similar structure but with different functional group positions.
4,4,4-Trifluoro-1-phenyl-2-butanone: Similar structure but lacks the hydroxy group.
Uniqueness
2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is unique due to the presence of both the trifluoromethyl and hydroxy groups, which confer distinct chemical and physical properties. These functionalities make it a versatile compound for various applications, particularly in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
121194-38-5 |
|---|---|
Formule moléculaire |
C10H9F3O2 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,9,15H,6H2 |
Clé InChI |
YZAROGYWBITELL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)



![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)




![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
